molecular formula C7H3N3S3 B14703130 [1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazole-7(3H)-thione CAS No. 20613-71-2

[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazole-7(3H)-thione

Cat. No.: B14703130
CAS No.: 20613-71-2
M. Wt: 225.3 g/mol
InChI Key: CXWSZEQOOKLSJN-UHFFFAOYSA-N
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Description

[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazole-7(3H)-thione is a heterocyclic compound that features a fused ring system containing both sulfur and nitrogen atoms. This compound is part of a broader class of thiazole derivatives, which are known for their diverse biological and chemical properties. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

The synthesis of [1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazole-7(3H)-thione typically involves the reaction of hydrazonoyl halides with thiosemicarbazide or its derivatives. One common method includes the treatment of hydrazonoyl halides with potassium thiocyanate or carbon disulfide in the presence of a base such as triethylamine . The reaction conditions often require refluxing in ethanol or other suitable solvents to achieve the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazole-7(3H)-thione undergoes various chemical reactions, including:

Scientific Research Applications

[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazole-7(3H)-thione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and polymers.

    Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.

    Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazole-7(3H)-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or interference with DNA replication . In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazole-7(3H)-thione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

20613-71-2

Molecular Formula

C7H3N3S3

Molecular Weight

225.3 g/mol

IUPAC Name

3H-[1,3]thiazolo[4,5-e][2,1,3]benzothiadiazole-7-thione

InChI

InChI=1S/C7H3N3S3/c11-7-8-6-4(12-7)2-1-3-5(6)10-13-9-3/h1-2,9H

InChI Key

CXWSZEQOOKLSJN-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NSN2)C3=NC(=S)SC3=C1

Origin of Product

United States

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